molecular formula C11H13NO B3321237 (R)-2-(1H-Indol-3-yl)propan-1-ol CAS No. 1322763-73-4

(R)-2-(1H-Indol-3-yl)propan-1-ol

Cat. No.: B3321237
CAS No.: 1322763-73-4
M. Wt: 175.23 g/mol
InChI Key: BQJNIKZTDTZGFT-QMMMGPOBSA-N
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Description

®-2-(1H-Indol-3-yl)propan-1-ol is a chiral compound with a molecular structure that includes an indole ring, a common structural motif in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1H-Indol-3-yl)propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 3-(1H-Indol-3-yl)propanal using a chiral catalyst to ensure the production of the ®-enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of ®-2-(1H-Indol-3-yl)propan-1-ol may involve more scalable methods such as asymmetric hydrogenation or biocatalytic processes. These methods are designed to maximize yield and enantiomeric purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-2-(1H-Indol-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products

    Oxidation: The major products include 3-(1H-Indol-3-yl)propanal or 3-(1H-Indol-3-yl)propanone.

    Reduction: The major product is 2-(1H-Indol-3-yl)propane.

    Substitution: Depending on the substituent introduced, various derivatives of ®-2-(1H-Indol-3-yl)propan-1-ol can be formed.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(1H-Indol-3-yl)propan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its indole ring structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

In biological research, this compound is studied for its potential role in modulating biological pathways. Its structural similarity to tryptophan, an essential amino acid, makes it a useful tool in studying protein synthesis and metabolism.

Medicine

In medicine, ®-2-(1H-Indol-3-yl)propan-1-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or cancer.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of various indole derivatives.

Mechanism of Action

The mechanism of action of ®-2-(1H-Indol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in neurotransmission or cell signaling. The indole ring structure allows it to interact with various biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(1H-Indol-3-yl)propan-1-ol: The enantiomer of ®-2-(1H-Indol-3-yl)propan-1-ol, with similar chemical properties but different biological activities.

    3-(1H-Indol-3-yl)propanal: A precursor in the synthesis of ®-2-(1H-Indol-3-yl)propan-1-ol.

    Tryptophol: Another indole derivative with a hydroxyl group, but with different positioning and biological properties.

Uniqueness

®-2-(1H-Indol-3-yl)propan-1-ol is unique due to its chiral nature and specific positioning of the hydroxyl group, which influences its reactivity and interaction with biological targets. Its enantiomeric purity is crucial for its application in asymmetric synthesis and drug development.

Properties

IUPAC Name

(2R)-2-(1H-indol-3-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(7-13)10-6-12-11-5-3-2-4-9(10)11/h2-6,8,12-13H,7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJNIKZTDTZGFT-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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